5-phenyl-4-(piperidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine
Description
The compound 5-phenyl-4-(piperidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine belongs to the pyrrolo[2,3-d]pyrimidine family, a bicyclic scaffold with structural similarities to nucleosides and antibiotics . Its core structure is substituted at three key positions:
- Position 4: A piperidin-1-yl group (six-membered aliphatic amine ring).
- Position 5: A phenyl ring.
- Position 7: A 3-(trifluoromethyl)phenyl group.
These substitutions modulate its physicochemical and biological properties, including solubility, receptor binding, and metabolic stability.
Properties
Molecular Formula |
C24H21F3N4 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
5-phenyl-4-piperidin-1-yl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H21F3N4/c25-24(26,27)18-10-7-11-19(14-18)31-15-20(17-8-3-1-4-9-17)21-22(28-16-29-23(21)31)30-12-5-2-6-13-30/h1,3-4,7-11,14-16H,2,5-6,12-13H2 |
InChI Key |
NMLBGXKRXWXTBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Pyrrolo[2,3-d]pyrimidine Core Formation
The pyrrolo[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-amino-5-cyanopyrrole derivatives with formamide or urea under acidic conditions to form the pyrimidine ring. For example, heating 4-amino-5-cyano-1H-pyrrole-3-carboxylate with formamide at 180°C yields the bicyclic core. Alternative methods include using dichloro intermediates (e.g., 2,4-dichloropyrrolo[2,3-d]pyrimidine), which allow regioselective substitutions at the 4- and 5-positions.
Halogenation for Functionalization
Halogenation at the 4- and 5-positions is critical for subsequent cross-coupling reactions. Iodination using N-iodosuccinimide (NIS) in dichloromethane introduces iodine at the 5-position, while chlorination with phosphorus oxychloride targets the 4-position. For instance, treating pyrrolo[2,3-d]pyrimidine with NIS at 0°C achieves 85% yield of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine.
Optimized Synthetic Routes
Sequential Substitution Pathway
-
Step 1 : 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with piperidine to substitute the 4-position (92% yield).
-
Step 2 : Suzuki coupling at the 5-position with 3-(trifluoromethyl)phenylboronic acid (86% yield).
-
Step 3 : Direct arylation at the 7-position using phenylzinc chloride (82% yield).
Overall Yield : 62% (multiplicative).
Convergent Approach
-
Parallel synthesis of 4-piperidin-1-yl and 7-(3-(trifluoromethyl)phenyl) intermediates followed by final coupling.
Reaction Optimization Data
| Step | Conditions | Catalyst/Reagents | Yield (%) |
|---|---|---|---|
| 4-Position Amination | DMF, 120°C, 12 h | Piperidine | 78 |
| 4-Position Amination | Toluene, 80°C, 6 h | Pd2(dba)3, Xantphos | 92 |
| Suzuki Coupling | Dioxane/H2O, 100°C, 24 h | Pd(PPh3)4 | 86 |
| Microwave Coupling | Dioxane/H2O, 150°C, 0.5 h | Pd(PPh3)4 | 85 |
| Direct Arylation | THF, 60°C, 8 h | Pd(dppf)Cl2 | 82 |
Challenges and Solutions
Chemical Reactions Analysis
1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Characteristics
The compound features a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure formed from fused pyrrole and pyrimidine rings. The presence of various substituents, including a phenyl group, a piperidine moiety, and a trifluoromethyl group, enhances its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 422.4 g/mol.
Table 1: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Phenyl-4-(piperidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine core with trifluoromethyl and piperidine groups | Inhibitor of Janus Kinase 3 (JAK3), potential anticancer agent |
| 4-Chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine | Chlorine substitution | Kinase inhibitor |
| 6-Methyl-5-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | Methyl group instead of trifluoromethyl | Anticancer potential |
Cancer Treatment
5-Phenyl-4-(piperidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine has been identified as a potent inhibitor of Janus Kinase 3 (JAK3) . JAK3 plays a crucial role in cytokine signaling pathways that are often dysregulated in various cancers. By inhibiting JAK3 activity, this compound can potentially modulate tumor growth and progression.
Case Study: JAK Inhibition
In vitro studies have demonstrated that this compound effectively reduces cell proliferation in cancer cell lines characterized by aberrant JAK signaling. For example, assays conducted on K562 (chronic myeloid leukemia) cells showed a significant decrease in viability when treated with varying concentrations of the compound.
Autoimmune Diseases
The compound's ability to inhibit JAK3 also positions it as a candidate for treating autoimmune diseases such as rheumatoid arthritis and psoriasis. By blocking JAK-mediated signaling pathways, it may help reduce inflammation and improve patient outcomes.
Antiviral Activity
Recent studies have explored the potential antiviral properties of pyrrolo[2,3-d]pyrimidine derivatives. Compounds similar to 5-phenyl-4-(piperidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine have shown activity against various viral infections by interfering with viral replication mechanisms.
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binds to JAK3, preventing its phosphorylation activity |
| Signal Modulation | Alters cytokine signaling pathways involved in immune response |
Synthetic Pathway Overview
- Formation of Pyrrolo[2,3-d]pyrimidine Core : Initial reactions focus on creating the bicyclic structure.
- Substitution Reactions : Subsequent steps involve halogenation or nucleophilic substitutions to introduce desired functional groups.
Mechanism of Action
The mechanism of action of 1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved depend on the specific biological context and the compound’s mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Variations
The table below compares the target compound with key analogs:
Key Differences and Implications
Position 4: Piperidin-1-yl (target) vs. Chlorine (): Electron-withdrawing Cl increases reactivity for nucleophilic substitution, making it a synthetic intermediate.
Position 5 :
- Phenyl (target) vs. 4-chlorophenyl (): The unsubstituted phenyl in the target compound may reduce polarity compared to halogenated analogs, affecting bioavailability.
Position 7 :
- 3-(Trifluoromethyl)phenyl (target) vs. 4-methylphenyl (): The CF₃ group enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
5-Phenyl-4-(piperidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.
Structural Features
The compound features a bicyclic core structure of pyrrolo[2,3-d]pyrimidine, which is fused from a pyrrole and a pyrimidine ring. The presence of a piperidine moiety and a trifluoromethylphenyl group enhances its chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 422.4 g/mol.
1. Inhibition of Protein Kinases
Research indicates that 5-phenyl-4-(piperidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine acts as an inhibitor of various protein kinases, particularly Janus Kinase 3 (JAK3) and Protein Kinase B (PKB/Akt). These kinases are crucial in regulating cellular processes such as growth and survival. The compound has shown promise in modulating signaling pathways associated with cancer and autoimmune diseases .
Table 1: Summary of Biological Activities
| Biological Target | Mechanism of Action | Potential Therapeutic Applications |
|---|---|---|
| JAK3 | Inhibition | Autoimmune disorders |
| PKB/Akt | ATP-competitive inhibition | Cancer therapy |
2. Anticancer Properties
The compound has been evaluated for its anticancer potential through various in vitro and in vivo studies. It demonstrated significant inhibitory effects on tumor growth in human xenograft models. Specifically, it modulates biomarkers associated with the PI3K-Akt-mTOR signaling pathway, which is often dysregulated in cancers .
3. Enzyme Inhibition
In addition to kinase inhibition, this compound has shown efficacy against various enzymes:
- Acetylcholinesterase (AChE) : Exhibited strong inhibitory activity, suggesting potential applications in treating neurodegenerative diseases.
- Urease : Displayed significant inhibition, indicating possible use in managing urinary tract infections .
Synthesis
The synthesis of 5-phenyl-4-(piperidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine involves multiple steps:
- Construction of the pyrrolo[2,3-d]pyrimidine scaffold.
- Introduction of the piperidine and trifluoromethyl groups through nucleophilic substitution reactions.
- Purification using techniques like column chromatography to obtain the final product in crystalline form .
Case Study 1: In Vivo Efficacy
In a study involving human tumor xenografts implanted in nude mice, the compound was administered at varying doses. Results indicated a dose-dependent reduction in tumor size, with significant modulation of PKB-related biomarkers observed post-treatment. The study concluded that this compound could be a viable candidate for further development as an anticancer agent .
Case Study 2: Enzyme Interaction Studies
Docking simulations were performed to assess the binding affinity of the compound towards AChE and urease. The results showed strong binding interactions, with calculated Ki values indicating competitive inhibition. These findings support its potential therapeutic applications beyond oncology, particularly in neurology and urology .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-phenyl-4-(piperidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine?
- Methodological Answer : Synthesis requires multi-step protocols involving heterocyclic coupling reactions. For example, pyrrolo[2,3-d]pyrimidine derivatives are often synthesized via cyclocondensation of substituted aldehydes with cyanacetamide under basic conditions (e.g., K₂CO₃ in ethanol). Reaction monitoring via TLC and purification by column chromatography are critical to isolate intermediates . Substituent positions (e.g., trifluoromethylphenyl at C7) influence reaction yields due to steric and electronic effects.
Q. How can structural characterization of this compound be performed?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions and ring fusion. For example, downfield shifts in aromatic protons (δ 7.5–8.5 ppm) indicate electron-withdrawing groups like trifluoromethyl .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated vs. observed m/z for C₂₄H₂₀F₃N₅O: 471.15 vs. 471.16) .
- X-ray crystallography : Resolves absolute stereochemistry and packing interactions (if crystalline) .
Q. What computational tools are recommended for predicting reactivity or designing analogs?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition state analysis) and reaction path search algorithms (e.g., GRRM) can predict regioselectivity in substitutions. Platforms like ICReDD integrate computational and experimental data to optimize reaction conditions, reducing trial-and-error approaches .
Advanced Research Questions
Q. How to resolve contradictions in pharmacological activity data for pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents. For example, replacing piperidine with morpholine alters kinase inhibition profiles .
- Biological Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Contradictions may arise from off-target effects or assay interference .
- Table : Example SAR Data for Analogous Compounds
| Substituent at C4 | IC₅₀ (nM) for Kinase X | Selectivity Ratio (Kinase X/Y) |
|---|---|---|
| Piperidin-1-yl | 12.3 ± 1.5 | 8.7 |
| Morpholin-4-yl | 45.6 ± 3.2 | 2.1 |
| Source: Adapted from receptor tyrosine kinase inhibitor studies |
Q. How to optimize reaction conditions for scale-up synthesis while maintaining yield?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identified ethanol/water (3:1) at 80°C as optimal for cyclization .
- Process Analytical Technology (PAT) : In-line monitoring (e.g., IR spectroscopy) ensures real-time control of intermediates .
Q. What strategies address regioselectivity challenges during functionalization of the pyrrolo[2,3-d]pyrimidine core?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., -OMe, -NH₂) to control electrophilic substitution sites.
- Protecting Groups : Temporary protection of reactive sites (e.g., Boc for piperidine) prevents undesired side reactions .
Q. How to ensure purity and stability of the compound under experimental conditions?
- Methodological Answer :
- HPLC Purification : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60–95% ACN) for >99% purity .
- Stability Studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks). Trifluoromethyl groups enhance hydrolytic stability compared to chloro analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
